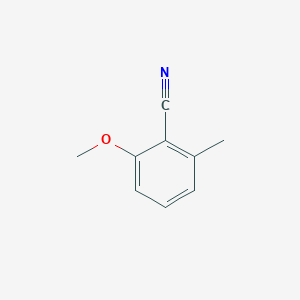

2-Methoxy-6-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZIUEZLZGDVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343518 | |

| Record name | 2-Methoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-44-0 | |

| Record name | 2-Methoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, safety information, and its applications as a versatile building block in organic synthesis. All quantitative data is presented in structured tables for ease of reference, and a representative synthetic workflow is visualized using the DOT language.

Introduction

This compound, with the CAS number 53005-44-0, is an aromatic nitrile compound characterized by the presence of a methoxy and a methyl group on the benzene ring, ortho to the nitrile functionality. Its chemical structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as high-efficiency fungicides.[1][2] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow solid at room temperature.[1][2] It is soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF), but has poor solubility in water.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [3] |

| CAS Number | 53005-44-0 | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to light yellow solid | [1][2] |

| Melting Point | 80-84 °C | [1][2] |

| Boiling Point | 70-74 °C at 0.4 Torr; 272.9 °C at 760 mmHg | [1][4] |

| Density | 1.06 g/cm³ (Predicted) | [1] |

| Flash Point | 114.5 °C | [1][4] |

| Solubility | Soluble in ethanol, methanol, DMF; poorly soluble in water | [1][2] |

| InChI | InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | [3] |

| InChIKey | ZZZIUEZLZGDVBG-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C(=CC=C1)OC)C#N | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available and predicted spectral data is presented in Tables 2, 3, and 4.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Interpretation |

| 147 | High | Molecular Ion [M]⁺ |

| 146 | High | [M-H]⁺ |

| 118 | Moderate | [M-CHO]⁺ or [M-C₂H₅]⁺ |

Source: PubChem CID 590226[3]

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | m | 3H | Aromatic protons |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

Note: Predicted values based on typical chemical shifts for similar structures.[5]

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OCH₃ |

| ~140 | C-CH₃ |

| ~132-120 | Aromatic CH |

| ~118 | C-CN |

| ~115 | CN |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures.[5]

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[6] Key characteristic peaks are expected around:

-

2220-2240 cm⁻¹: C≡N stretching vibration.

-

2850-3000 cm⁻¹: C-H stretching of methyl and methoxy groups.

-

1450-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

1000-1300 cm⁻¹: C-O stretching of the methoxy group.

Synthesis

Representative Experimental Protocol: Methylation of 2-hydroxy-6-methylbenzonitrile

Materials:

-

2-hydroxy-6-methylbenzonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-hydroxy-6-methylbenzonitrile, anhydrous potassium carbonate (2-3 equivalents), and methyl iodide (1.5-2 equivalents) in acetone is prepared in a round-bottom flask.

-

The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The residue is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent, followed by crystallization from hexane to yield pure this compound.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various organic molecules.[8] Its utility stems from the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.

-

Pharmaceutical Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in building the core structures of many active pharmaceutical ingredients. It is cited as an intermediate for the synthesis of new drugs, including potential anti-cancer agents.[1][2]

-

Agrochemical Intermediate: This compound is also a precursor in the synthesis of pesticides, particularly high-efficiency fungicides.[1][2] The specific structural motifs that can be derived from this compound are likely key to the biological activity of the final agrochemical products.

Safety Information

While detailed toxicological data for this compound is not extensively published, information can be inferred from safety data sheets of structurally similar compounds. The toxicity is considered relatively low, but appropriate safety precautions should always be taken.[1]

-

General Hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.[1] Ingestion may be harmful.

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Fire Hazards: Avoid open flames and high temperatures.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed summary of its properties, spectroscopic data, a representative synthetic method, and safety considerations. The information compiled herein should serve as a useful resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:53005-44-0 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Methoxy-6-methylbenzonitrile, a key organic intermediate. This document collates available spectral data, proposes detailed experimental protocols, and offers in-depth analysis to facilitate its use in research and development.

Molecular and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [PubChem] |

| Molecular Weight | 147.17 g/mol | [PubChem] |

| CAS Number | 53005-44-0 | [PubChem] |

| Physical State | Colorless to light yellow solid | [ChemBK] |

| Melting Point | 80-84 °C | [ChemBK] |

| Boiling Point | 70-74 °C at 0.4 Torr | [ChemBK] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | t | 1H | H4 | The proton para to the methoxy group is expected to be a triplet due to coupling with H3 and H5. |

| ~ 6.85 | d | 1H | H5 | Ortho to the methoxy group, this proton will be a doublet coupled to H4. |

| ~ 6.75 | d | 1H | H3 | Ortho to the methyl group, this proton will be a doublet coupled to H4. |

| ~ 3.85 | s | 3H | -OCH₃ | Methoxy group protons typically appear as a singlet in this region.[1] |

| ~ 2.45 | s | 3H | -CH₃ | Methyl group protons attached to an aromatic ring appear as a singlet in this region. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C2 (-OCH₃) | The carbon attached to the electron-donating methoxy group is expected to be significantly downfield. |

| ~ 140 | C6 (-CH₃) | The carbon bearing the methyl group. |

| ~ 132 | C4 | Aromatic CH carbon. |

| ~ 120 | C5 | Aromatic CH carbon. |

| ~ 118 | -C≡N | The nitrile carbon chemical shift. |

| ~ 115 | C1 (-CN) | The ipso-carbon attached to the nitrile group. |

| ~ 110 | C3 | Aromatic CH carbon. |

| ~ 56 | -OCH₃ | The carbon of the methoxy group typically appears in this range.[1] |

| ~ 20 | -CH₃ | The carbon of the methyl group. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

Table 3: FTIR Spectral Data and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 2225 | Strong | -C≡N stretch |

| ~ 1600, 1480 | Strong | C=C aromatic ring stretch |

| ~ 1250 | Strong | Aryl-O-C stretch (asymm.) |

| ~ 1030 | Medium | Aryl-O-C stretch (symm.) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak consistent with its molecular weight. The fragmentation pattern provides further structural confirmation.[3]

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular ion) |

| 146 | Moderate | [M-H]⁺ |

| 118 | Moderate | [M-CHO]⁺ or [M-C₂H₅]⁺ |

The fragmentation can be rationalized by the loss of a hydrogen radical from the molecular ion to give the peak at m/z 146. The peak at m/z 118 likely arises from the loss of a formyl radical (CHO) from the methoxy group, a common fragmentation pathway for anisole derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Proposed Synthesis of this compound

A plausible synthetic route starting from the commercially available 2-methyl-6-nitroaniline is outlined.

Step 1: Sandmeyer Reaction (Diazotization and Bromination)

-

Dissolve 2-methyl-6-nitroaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Extract the product, 2-bromo-1-methyl-3-nitrobenzene, with a suitable organic solvent, wash, dry, and purify by chromatography.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve 2-bromo-1-methyl-3-nitrobenzene in methanol.

-

Add sodium methoxide and reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.

-

Wash the organic layer, dry, and purify to yield 2-methoxy-1-methyl-3-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve 2-methoxy-1-methyl-3-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to obtain 2-methoxy-6-methylaniline.

Step 4: Sandmeyer Reaction (Diazotization and Cyanation)

-

Dissolve 2-methoxy-6-methylaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise.

-

Prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the diazonium salt solution to the cyanide solution.

-

Heat the reaction mixture to 50-60 °C for 1 hour.

-

Extract the final product, this compound, wash, dry, and purify by recrystallization or chromatography.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[2]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. Apply phase and baseline corrections. Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.

FTIR Spectroscopy Protocol

-

Background Collection : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental artifacts.[2]

-

Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, dissolve a small amount of the compound in a volatile solvent, deposit it onto a KBr plate, and allow the solvent to evaporate, leaving a thin film of the sample.

-

Sample Measurement : Place the sample in the path of the IR beam and collect the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a signal proportional to their abundance is recorded.

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structural Elucidation and Discussion

The combined spectroscopic data provides a coherent structural confirmation of this compound.

-

NMR spectroscopy is invaluable for determining the carbon-hydrogen framework. The predicted ¹H NMR spectrum would clearly show three distinct aromatic protons with splitting patterns indicative of their substitution pattern, along with two singlets for the methoxy and methyl groups. The predicted ¹³C NMR spectrum would show nine distinct carbon signals, confirming the asymmetry of the molecule.

-

IR spectroscopy confirms the presence of the key functional groups. The strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The bands in the 1250-1030 cm⁻¹ region are characteristic of the aryl ether linkage, and the various C-H stretches confirm the presence of both aromatic and aliphatic protons.

-

Mass spectrometry establishes the molecular weight of the compound as 147 g/mol . The fragmentation pattern, particularly the loss of a formyl radical, is consistent with the presence of a methoxy group on the benzene ring and further supports the proposed structure.

Crystallographic data for this compound has not been found in the surveyed literature. In the absence of X-ray data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the optimized molecular geometry, bond lengths, and bond angles.[6] These theoretical calculations can also predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for further structural validation.[6]

This comprehensive analysis, integrating data from multiple spectroscopic techniques and theoretical considerations, provides a robust structural characterization of this compound, which is essential for its application in further chemical synthesis and drug discovery endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile (CAS 53005-44-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. This document consolidates available physicochemical data, spectroscopic information, synthetic methodologies, and potential applications to serve as a valuable resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to light yellow solid.[1] It is soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF), but has poor solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53005-44-0 | [2] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 70-74 °C at 0.4 mmHg272.9 °C at 760 mmHg | [3][4] |

| Density | 1.06 g/cm³ | [3] |

| Flash Point | 114.5 °C | [3] |

| Refractive Index | 1.522 | [3] |

| Vapor Pressure | 0.00591 mmHg at 25 °C | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, the expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for this compound are not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data for analogous compounds like 2-methoxybenzonitrile.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.[6] The methyl group protons (-CH₃) would likely appear as a singlet further upfield, around 2.4-2.6 ppm. The aromatic protons would present as a complex multiplet in the aromatic region (approximately 6.8-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The nitrile carbon (-CN) would be significantly downfield, typically in the range of 115-120 ppm. The carbon of the methoxy group would appear around 55-60 ppm, and the methyl carbon would be upfield, around 20-25 ppm.[5] The six aromatic carbons would have characteristic shifts in the 110-160 ppm range, with the carbons directly attached to the methoxy and nitrile groups showing distinct chemical shifts due to their electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group.[2] The C-O stretching of the methoxy group would likely appear as a strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 147, corresponding to its molecular weight.[2] Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺).

Synthesis and Reactivity

Synthetic Routes

A plausible synthetic approach, based on standard organic transformations, would be the methylation of 2-hydroxy-6-methylbenzonitrile.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-hydroxy-6-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq).

-

Addition of Methylating Agent: While stirring the mixture, add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitrile, the methoxy group, and the methyl-substituted aromatic ring.

-

Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for example, with lithium aluminum hydride (LiAlH₄), would yield a primary amine.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy and methyl groups. These groups are ortho- and para-directing.

-

Methyl Group: The methyl group can be a site for radical substitution reactions, such as bromination using N-bromosuccinimide (NBS), to introduce functionality at the benzylic position. A patent for the synthesis of related compounds demonstrates the bromination of the methyl group on a similar benzonitrile derivative.[8]

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[7]

Agrochemicals

This compound is utilized as an intermediate in the preparation of fungicides.[7] The benzonitrile moiety is a common feature in a number of commercial fungicides.[9][10] The specific role of this compound would be to introduce the substituted phenyl ring into the final active ingredient.

Pharmaceuticals

In the realm of drug discovery, substituted benzonitriles are recognized as important pharmacophores.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets. Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and for the treatment of mood disorders.[1] While specific drugs derived from this compound are not explicitly detailed in the literature, its structural motifs are of interest in medicinal chemistry. For instance, glucopyranosyl-substituted benzonitrile derivatives have been patented as inhibitors of the sodium-dependent glucose cotransporter SGLT2.[11]

Caption: Application areas of this compound.

Safety Information

This compound is considered to have relatively low toxicity, but appropriate safety precautions should be taken during its handling and storage.[1] It may cause irritation upon inhalation, ingestion, or skin contact.[1] Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is recommended. It should be used in a well-ventilated area.[1] Care should be taken when using it in alkaline solutions, and it should be kept away from strong oxidizing agents.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of complex molecules. While detailed spectroscopic and synthetic data are not extensively published, this guide provides a solid foundation for researchers and developers working with this compound. Further research into its biological activity and applications is warranted to fully explore its potential.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53005-44-0 [chemnet.com]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chembk.com [chembk.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2018162999A1 - Fungicidal combinations - Google Patents [patents.google.com]

- 10. WO2019243994A1 - A fungicidal composition and a process for preparation thereof - Google Patents [patents.google.com]

- 11. US7745414B2 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitrile, a methoxy, and a methyl group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its known physicochemical properties, safety information, and a plausible synthetic approach.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 53005-44-0[1]

-

Molecular Formula: C₉H₉NO[1]

-

Molecular Weight: 147.17 g/mol [1]

-

Canonical SMILES: CC1=C(C(=CC=C1)OC)C#N

-

InChI Key: ZZZIUEZLZGDVBG-UHFFFAOYSA-N

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 70-74 °C at 0.4 Torr | [1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, methanol, and dimethylformamide (DMF); poorly soluble in water. | [1] |

| Flash Point | 114.5 °C | [1] |

| Vapor Pressure | 0.00591 mmHg at 25 °C | [1] |

| Refractive Index | 1.522 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons (typically in the range of 3.5-4.0 ppm), and a singlet for the methyl (-CH₃) group protons (typically in the range of 2.2-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for the nine carbon atoms, including the nitrile carbon (typically >110 ppm), the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methyl carbon (~15-20 ppm).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.

Synthesis and Experimental Protocols

This compound is primarily used as a synthetic intermediate.[2] One common route to its synthesis is the O-alkylation of the corresponding phenolic precursor, 2-hydroxy-6-methylbenzonitrile, via a Williamson ether synthesis.[3]

General Experimental Protocol: O-Alkylation of 2-hydroxy-6-methylbenzonitrile

This protocol describes a general procedure for the methylation of a hydroxybenzonitrile derivative.

Materials:

-

2-hydroxy-6-methylbenzonitrile

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-hydroxy-6-methylbenzonitrile (1.0 equivalent) in the chosen anhydrous solvent (DMF or acetone) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the base to the solution. If using potassium carbonate (1.5 - 2.0 eq.), it can be added directly. If using sodium hydride (1.1 eq.), it should be added portion-wise at 0 °C.[3]

-

Addition of Alkylating Agent: Add the methylating agent (1.1 - 1.2 eq.) dropwise to the reaction mixture at room temperature.[3]

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.[3]

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the Williamson ether synthesis protocol.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various organic compounds. Its primary applications are in the pharmaceutical and agrochemical sectors. It is used in the synthesis of new drug candidates, including potential anti-cancer agents, and in the development of novel pesticides, such as high-efficiency fungicides.[1]

Safety and Handling

While the toxicity of this compound is considered relatively low, appropriate safety precautions are necessary during its handling and storage.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation, ingestion, or contact with skin, as it may cause irritation. Use in a well-ventilated area, such as a chemical fume hood.[1]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment. Keep away from fire, high temperatures, and strong oxidizing agents.[1]

-

Incompatibilities: Avoid contact with strong oxidants and use caution in alkaline solutions.[1]

Conclusion

This compound is a commercially available and synthetically important chemical intermediate. The data compiled in this guide provides a foundational understanding of its physicochemical properties, facilitating its effective and safe use in research and development for the synthesis of novel pharmaceuticals and agrochemicals. Further research to publish detailed and validated spectroscopic data (¹H and ¹³C NMR) would be beneficial to the scientific community.

References

2-Methoxy-6-methylbenzonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 2-Methoxy-6-methylbenzonitrile, a chemical compound relevant in various organic synthesis applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| CAS Number | 53005-44-0 | [1][2][3] |

Note on Methodologies: The molecular weight and formula are standard chemical identifiers derived from the compound's atomic composition. These values are computationally calculated and verified through analytical techniques such as mass spectrometry. Due to the fundamental nature of this data, detailed experimental protocols for its determination are not typically published in standard chemical literature but are based on universally accepted principles of chemistry.

Logical Relationships in Chemical Identification

The identification and characterization of a chemical compound like this compound follow a logical workflow. The molecular formula establishes the elemental composition, which in turn allows for the calculation of the precise molecular weight. The CAS (Chemical Abstracts Service) number serves as a unique and unambiguous identifier for the substance.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-6-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the core synthetic strategies, presents detailed experimental protocols for key reactions, and includes quantitative data to facilitate comparison and reproducibility.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three distinct pathways, each with its own set of advantages and challenges. These pathways are:

-

Palladium-Catalyzed Cyanation of an Aryl Halide: This modern approach involves the cross-coupling of an aryl halide (typically 2-bromo-6-methylanisole) with a cyanide source, catalyzed by a palladium complex.

-

Sandmeyer Reaction of an Aniline Derivative: A classic method for introducing a nitrile group, this pathway utilizes the diazotization of 2-methoxy-6-methylaniline followed by a copper-catalyzed cyanation.

-

Methylation of a Phenolic Precursor: This route involves the synthesis of 2-hydroxy-6-methylbenzonitrile, which is subsequently methylated to yield the final product.

The logical relationship between these pathways, starting from common precursors, is illustrated below.

Pathway 1: Palladium-Catalyzed Cyanation

This pathway is often favored due to its generally mild reaction conditions and high functional group tolerance. The key transformation is the palladium-catalyzed coupling of an aryl halide or pseudohalide with a cyanide source.

Reaction Scheme:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Aryl Bromide | [1][2] |

| Cyanide Source | K₄[Fe(CN)₆] (non-toxic) | [2] |

| Catalyst | 0.1 mol% Pd(OAc)₂ | [2] |

| Solvent | Dimethylacetamide (DMAc) | [2] |

| Temperature | 120 °C | [2] |

| Reaction Time | < 5 hours | [2] |

| Yield | 83-96% (for various aryl bromides) | [2] |

Experimental Protocol: General Procedure for Ligand-Free Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol is a general method and may require optimization for the specific substrate, 2-bromo-6-methylanisole.

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 eq), sodium carbonate (Na₂CO₃) (1.0 eq), and palladium(II) acetate (Pd(OAc)₂) (0.001 eq).

-

Solvent Addition: Add dimethylacetamide (DMAc) as the solvent.

-

Reaction Conditions: Heat the mixture to 120 °C and stir for up to 5 hours.

-

Work-up: After the reaction is complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Pathway 2: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from anilines.[2] This pathway involves the diazotization of 2-methoxy-6-methylaniline, followed by treatment with a copper(I) cyanide salt.

Reaction Scheme:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Arenediazonium tetrafluoroborate | [3] |

| Cyanide Source | Acetonitrile (solvent and reagent) | [3] |

| Catalyst | 0.1 eq PdCl₂ | [3] |

| Additive | 1.0 eq Ag₂O | [3] |

| Temperature | 55 °C | [3] |

| Reaction Time | 24 hours | [3] |

| Yield | 30-64% (for various substrates) | [3] |

Experimental Protocol: General Procedure for Sandmeyer Cyanation

This is a general protocol and should be adapted and optimized for 2-methoxy-6-methylaniline.

-

Diazotization: Dissolve the aniline (1.0 eq) in a suitable aqueous acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

-

Reaction: Gently heat the reaction mixture to promote the decomposition of the diazonium salt and the formation of the nitrile.

-

Work-up: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent and purify the product by distillation or column chromatography.

Pathway 3: Methylation of 2-Hydroxy-6-methylbenzonitrile

This pathway involves the initial synthesis of 2-hydroxy-6-methylbenzonitrile, followed by methylation of the phenolic hydroxyl group. The methylation is typically achieved using an electrophilic methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[4][5]

Reaction Scheme:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid (as a model for a phenol) | [4][5] |

| Methylating Agent | Dimethyl Sulfate (DMS) | [4][5] |

| Base | Sodium Bicarbonate (NaHCO₃) | [4][5] |

| Solvent | Solvent-free (DMS acts as solvent) | [4][5] |

| Temperature | 90 °C | [4][5] |

| Reaction Time | 90 minutes | [4][5] |

| Yield | 96% (for methyl salicylate) | [4][5] |

Experimental Protocol: General Procedure for O-Methylation with Dimethyl Sulfate

This protocol is based on the methylation of salicylic acid and would require adaptation for 2-hydroxy-6-methylbenzonitrile.

-

Reaction Setup: In a reaction vessel, combine 2-hydroxy-6-methylbenzonitrile (1.0 eq) and sodium bicarbonate (NaHCO₃) (1.2 eq).

-

Reagent Addition: Add dimethyl sulfate (DMS) (4.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir for approximately 90 minutes.

-

Work-up: After cooling, carefully quench the reaction with water. The excess DMS will be hydrolyzed. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. Modern palladium-catalyzed methods offer high yields and good functional group compatibility, while the Sandmeyer reaction provides a classical and often cost-effective alternative. The methylation of a phenolic precursor is a straightforward transformation, provided the starting phenol is readily accessible. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis and further development of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a versatile and highly privileged scaffold in medicinal chemistry. Their unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have positioned them as key components in the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted benzonitriles, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The guide summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity

Substituted benzonitriles have emerged as a significant class of anticancer agents, primarily by targeting fundamental cellular processes such as cell division and key signaling pathways implicated in cancer progression.[1][2]

Tubulin Polymerization Inhibition

A prominent mechanism by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase.[1]

PD-1/PD-L1 Interaction Inhibition

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune checkpoint proteins that cancer cells exploit to evade the immune system.[1] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[1][3]

Kinase Inhibition

Many cellular signaling pathways that are dysregulated in cancer are driven by kinases. Benzonitrile derivatives have been developed as inhibitors of various kinases, including Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which play a crucial role in halting tumorigenesis.[1]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative Example | Cancer Cell Line | IC50 |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM |

| BEL-7402 (Liver) | 7.8 nM | ||

| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | - | 8.52 μM (for PD-1/PD-L1 interaction)[3] |

| Compound 6 | - | 12.28 μM (for PD-1/PD-L1 interaction)[3] | |

| Compound 8a | - | 14.08 μM (for PD-1/PD-L1 interaction)[3] | |

| Benzopyrones | Schiff's like compounds 4a, b, c | Leukemia, Non-Small Cell Lung, CNS, Breast Cancer | Good growth inhibition % |

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

Caption: Inhibition of tubulin polymerization by substituted benzonitriles, leading to cell cycle arrest and apoptosis.

Signaling Pathway: PD-1/PD-L1 Interaction Inhibition

Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by substituted benzonitriles.

Antimicrobial Activity

Several classes of substituted benzonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] A proposed mechanism for some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. By covalently binding to PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death.[2]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (μg/mL) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Gram-positive bacteria | Significant activity |

| Gram-negative bacteria | Significant activity | |

| Botrytis fabae | 6.25[4] | |

| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various bacteria | 10-20[5] |

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-negative and gram-positive bacteria | Most active in series[6] |

Antiviral Activity

The antiviral potential of substituted benzonitriles has been notably explored, with significant activity reported against viruses such as Hepatitis C Virus (HCV) and enteroviruses.[1][7]

HCV Entry Inhibition

2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV.[1] These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[1] The lead compound, L0909, demonstrated high efficacy with an EC50 of 0.022 μM.[1]

Inhibition of Enterovirus Replication

Analogues of 5-nitro-2-phenoxybenzonitriles have been shown to inhibit the replication of enteroviruses, such as coxsackievirus B3 (CVB3), at low-micromolar concentrations.[7] The mechanism of some benzonitrile derivatives against picornaviruses involves interfering with the early stages of the viral replication cycle, potentially by acting as capsid binders.[2]

Quantitative Data: Antiviral Activity

| Compound Class | Derivative Example | Virus | EC50 |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | HCV | 0.022 μM[1] |

| Benzotriazole Derivatives | Compound 18e | Coxsackievirus B5 | 12.4 µM[8] |

| Compound 43a | Coxsackievirus B5 | 9 µM[8] | |

| 7H-Pyrrolo[2,3-d]pyrimidines | Compound 30 | Zika Virus | 12.4 µM (EC90)[9] |

Signaling Pathway: HCV Entry and Inhibition

Caption: Inhibition of HCV entry by substituted benzonitriles.

Enzyme Inhibitory Activity

Substituted benzonitriles have been shown to inhibit the activity of various enzymes, demonstrating their potential in treating a range of diseases.

Xanthine Oxidase Inhibition

A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as xanthine oxidase inhibitors with micromolar potencies. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.

α-Amylase Inhibition

Substituted benzimidazole analogues have demonstrated significant α-amylase inhibitory activity. α-Amylase is an enzyme involved in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes.

Quantitative Data: Enzyme Inhibitory Activity

| Compound Class | Derivative Example | Target Enzyme | IC50 |

| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitriles | Compound 1j | Xanthine Oxidase | 8.1 μM |

| Compound 1k | Xanthine Oxidase | 6.7 μM | |

| 2,2′-bithiophene-derived benzimidazoles | Compound b4 | Human Dipeptidyl Peptidase III | 4.98 ± 0.04 μM[10] |

| Compound a4 | Human Dipeptidyl Peptidase III | 8.34 ± 0.22 μM[10] | |

| Substituted Benzimidazoles | Various | α-Amylase | 1.86 ± 0.08 to 3.16 ± 0.31 μM[11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific compounds and laboratory conditions.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test benzonitrile compounds and control inhibitors (e.g., Nocodazole)

-

Black, opaque 96-well plates

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent reporter dye.

-

Prepare serial dilutions of the test benzonitrile compounds and controls in General Tubulin Buffer.

-

-

Assay Setup:

-

Add 50 µL of the 2x tubulin polymerization mix to the wells of a pre-warmed 37°C 96-well plate.

-

Add 50 µL of the test compound dilutions or controls to the respective wells.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the plateau fluorescence (extent of polymerization).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Experimental Workflow: Tubulin Polymerization Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-6-methylbenzonitrile: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzonitrile, a key intermediate in organic synthesis. It covers the compound's discovery and historical synthesis, detailed modern experimental protocols for its preparation and characterization, and a summary of its known physicochemical properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction

This compound, with the chemical formula C₉H₉NO, is an aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its substituted benzonitrile structure is a common motif in pharmacologically active compounds and agrochemicals.[3] This guide delves into the scientific literature to present a detailed account of this compound.

Discovery and History

The first documented synthesis of this compound appears in a 1974 publication in the Journal of Organic Chemistry by James R. Beck and his colleagues. While the full text of the original publication is not widely available, subsequent patent literature references this work as a foundational method for the preparation of 2,6-disubstituted benzonitriles.[4][5] This initial synthesis marked an important step in the exploration of this class of compounds for various applications.

A common synthetic route mentioned in chemical literature involves the N-methylation of p-methoxyanisole followed by a reaction with sodium cyanide and subsequent de-methanol reaction.[2] However, more specific and detailed protocols have since been developed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.[1][2][6][7][8]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molar Mass | 147.17 g/mol | [1] |

| CAS Number | 53005-44-0 | [1][2] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 80-84 °C | [2] |

| Boiling Point | 70-74 °C at 0.4 Torr | [2] |

| Solubility | Soluble in ethanol, methanol, and dimethylformamide (DMF); poorly soluble in water. | [2] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 114.5 °C | [2] |

| Refractive Index | 1.522 | [2] |

Experimental Protocols

While the original 1974 protocol by Beck et al. laid the groundwork, more contemporary and detailed synthetic methods can be inferred from related syntheses and general organic chemistry principles. Below is a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

A potential modern synthesis route is the cyanation of a corresponding aryl halide or triflate. A general procedure, adapted from the synthesis of related benzonitriles, is as follows:

Reaction Scheme:

A plausible synthetic route.

Materials:

-

2-Bromo-1-methoxy-3-methylbenzene

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2-bromo-1-methoxy-3-methylbenzene (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Protocols

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). Expected signals would include a singlet for the methyl protons, a singlet for the methoxy protons, and multiplets for the aromatic protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Expected signals would include carbons of the methyl group, methoxy group, aromatic ring, and the nitrile carbon.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid compound using a KBr pellet or of a thin film from a solution. A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other expected peaks include C-H stretching and bending, C-O stretching, and aromatic C=C stretching vibrations.

Mass Spectrometry (MS):

-

Obtain a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak [M]⁺ corresponding to the molecular weight of 147.17 g/mol should be observed.

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported in the public domain, the substituted benzonitrile scaffold is of significant interest in medicinal chemistry. Benzonitrile derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.

Given its structure, this compound could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a valuable chemical intermediate with a documented history dating back to the 1970s. This guide has provided a comprehensive overview of its properties, a plausible modern synthesis protocol, and standard characterization methods. As research in medicinal and materials science continues to evolve, the utility of such versatile building blocks is expected to expand, paving the way for the discovery of novel molecules with important applications.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis to the characterization and potential application of this compound.

General experimental workflow.

References

- 1. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN100386309C - A method for preparing 2-chloro-6-alkoxybenzonitrile - Google Patents [patents.google.com]

- 6. This compound | 53005-44-0 [sigmaaldrich.com]

- 7. 53005-44-0|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

The Strategic Role of 2-Methoxy-6-methylbenzonitrile in the Synthesis of Complex Organic Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-6-methylbenzonitrile, a seemingly simple aromatic compound, has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—a nitrile group ortho to a methoxy group and meta to a methyl group—imparts a nuanced reactivity profile that can be strategically exploited by synthetic chemists. This guide provides an in-depth exploration of the role of this compound in organic synthesis, offering insights into its reactivity, key transformations, and its application in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Spectroscopic Data at a Glance

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 70-74 °C (0.4 Torr) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMF; poorly soluble in water. | [1] |

Spectroscopic data provides the necessary fingerprint for compound identification and reaction monitoring.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, nitrile carbon, methoxy carbon, and methyl carbon. |

| IR | Characteristic absorption for the nitrile (C≡N) group, C-O stretching of the methoxy group, and C-H bonds. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the interplay of its three functional groups. The electron-donating methoxy group and the weakly electron-donating methyl group influence the electron density of the aromatic ring, while the electron-withdrawing nitrile group directs and activates the molecule for specific transformations.

The Role of Ortho-Substitution in Directing Reactions

The ortho-relationship between the methoxy and nitrile groups is particularly significant. The methoxy group can exert a steric influence on the nitrile, and its electron-donating nature can modulate the electrophilicity of the nitrile carbon. Furthermore, this arrangement is a key precursor for the formation of fused heterocyclic systems, a cornerstone of medicinal chemistry.[3]

Key Synthetic Transformations and Applications

This compound serves as a versatile precursor for a variety of important chemical transformations.

Synthesis of Quinazolines and Quinazolinones: Gateways to Kinase Inhibitors

A prominent application of benzonitrile derivatives is in the synthesis of quinazolines and quinazolinones, privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5][6] While direct synthesis from this compound is not extensively documented, its derivatives, particularly the corresponding 2-aminobenzonitrile, are key intermediates. The synthesis of the anticancer drug Gefitinib (Iressa®), for example, involves the construction of a quinazolinone core from a substituted 2-nitrobenzonitrile, which is subsequently reduced to the corresponding aniline and cyclized.[7][8]

A plausible synthetic pathway leveraging this compound would involve the oxidation of the methyl group to a carboxylic acid, followed by Curtius, Hofmann, or Schmidt rearrangement to yield the 2-amino-6-methoxybenzonitrile. This intermediate can then undergo cyclization with a suitable one-carbon source to form the quinazolinone ring.

Conceptual Workflow: From this compound to a Quinazolinone Core

References

- 1. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. airo.co.in [airo.co.in]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzonitrile from o-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 2-Methoxy-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, o-tolunitrile. The key transformation involves a directed ortho-lithiation of the aromatic ring, facilitated by the nitrile functional group, followed by electrophilic quenching with a suitable methoxylating agent. This methodology offers a regioselective route to the desired 1,2,3-trisubstituted benzene derivative. The protocol herein is presented with comprehensive experimental procedures, a summary of relevant data, and a visual representation of the synthetic workflow.

Introduction

Substituted benzonitriles are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Specifically, the this compound scaffold is of interest due to the unique electronic and steric properties imparted by the ortho-methoxy and methyl groups, which can influence the pharmacological profile of derivative compounds. Traditional methods for the synthesis of polysubstituted aromatics can often lead to isomeric mixtures, requiring tedious purification steps. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] The cyano group is a known, albeit moderately strong, directing metalation group (DMG) that facilitates deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent.[2][3] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to afford the desired ortho-substituted product with high regioselectivity. This application note details a proposed synthetic route to this compound from o-tolunitrile based on this well-established chemical principle.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 53005-44-0 | [4] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | 80-84 °C | [5] |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents (ethanol, methanol, DMF), poorly soluble in water | [5] |

| Mass Spectrometry (GC-MS) | m/z: 147 (M+), 146, 118 | [6] |

| Infrared (IR) Spectrum (Vapor Phase) | Characteristic peaks for C≡N, C-O, and aromatic C-H stretches can be observed. | [7] |

Experimental Protocols

Synthesis of this compound via Directed Ortho-Lithiation

This protocol describes the two-step, one-pot synthesis of this compound from o-tolunitrile. The procedure involves the initial formation of an aryllithium intermediate, which is then quenched with an electrophilic methoxylating agent.

Materials:

-

o-Tolunitrile (99%)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl sulfate (DMS) (99%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas (or other inert gas)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bars

-

Low-temperature thermometer

-

Syringes and needles

Procedure:

Step 1: Directed Ortho-Lithiation of o-Tolunitrile

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add o-tolunitrile (1.0 eq).

-

Dissolve the o-tolunitrile in anhydrous THF (approximately 10 mL per 1 g of o-tolunitrile).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over a period of 15-20 minutes. The solution may develop a color, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Electrophilic Quench with Dimethyl Sulfate

-

After the lithiation is complete, slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture at -78 °C via syringe. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Discussion

The described protocol provides a reliable and regioselective method for the synthesis of this compound. The success of the reaction hinges on the careful control of reaction conditions, particularly the maintenance of a low temperature (-78 °C) during the lithiation and the initial stage of the electrophilic quench to prevent side reactions. The use of anhydrous solvents and an inert atmosphere is crucial to avoid quenching of the highly reactive organolithium intermediate. Dimethyl sulfate is proposed as a common and effective electrophilic methylating agent; however, other methoxy sources could potentially be employed. The final product purity should be assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, and compared against the reference data provided.

Safety Information

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

-

Dimethyl sulfate is a potent carcinogen and is highly toxic and corrosive. It must be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Any glassware contaminated with dimethyl sulfate should be decontaminated with a concentrated ammonia solution.

-

Anhydrous solvents like THF can form explosive peroxides and should be handled with care.

-

All reactions should be performed in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.

References

- 1. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]